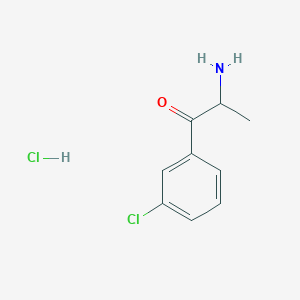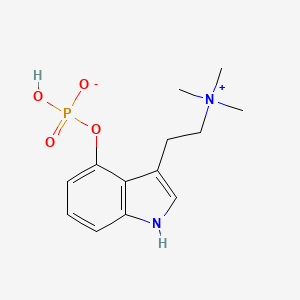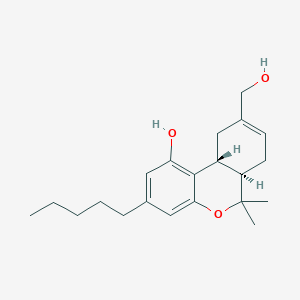![molecular formula C38H53NO2 B3025726 1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester CAS No. 56855-69-7](/img/structure/B3025726.png)
1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester
Descripción general
Descripción
“1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester” is a chemical compound. It’s related to Lupa-2,20(29)-dien-28-ol , which has a molecular formula of C30H48O . The average mass is 424.702 Da and the monoisotopic mass is 424.370514 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the vinylation by acetylene of lupane-type pentacyclic triterpene C-28- and C-3 β -alcohols and C-20-oximes in superbase solutions synthesized the corresponding C-28- and C-3 β -O-vinyl ethers and C-20-O-vinyloximes .Molecular Structure Analysis
The molecular structure of the related compound Lupa-2,20(29)-dien-28-ol has been analyzed . It has 9 defined stereocentres .Chemical Reactions Analysis
The reaction of 3 β ,28-dimethoxy-29-norlupan-20-one with acetylene in superbase KOH–DMSO produced a derivative with an N-vinylpyrrole ring in the C-19 side chain .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound Lupa-2,20(29)-dien-28-ol have been analyzed . It has a molecular formula of C30H48O, an average mass of 424.702 Da, and a monoisotopic mass of 424.370514 Da .Aplicaciones Científicas De Investigación
Biotransformation : A study by Häkkinen et al. (2018) explored the biotransformation of semisynthetic betulonic acid-based compounds, closely related to your compound of interest, using plant cells. This research is significant for understanding how plant cells can modify and utilize similar compounds (Häkkinen et al., 2018).
Antitumor Activity : Research conducted by Giniyatullina et al. (2020) on derivatives of a similar compound showed potential in inhibiting the growth of various human cancer cell lines, including leukemia, melanoma, and lung cancer. This points to the potential antitumor applications of related compounds (Giniyatullina et al., 2020).
Natural Product Research : The compound has been studied as part of the research into natural products. For instance, a study by Awouafack et al. (2016) on a new lupane-type triterpene, closely related to your compound, identified its significant activity against human breast cancer cell lines (Awouafack et al., 2016).
Chemical Synthesis and Modification : Another aspect of research involves the chemical synthesis and modification of similar compounds. For example, a study by Bębenek et al. (2022) discusses the synthesis of new compounds combining the betulin molecule and the indole system, indicating a pathway for creating derivatives of compounds like the one you're interested in (Bębenek et al., 2022).
Propiedades
IUPAC Name |
[(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraen-21-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53NO2/c1-23(2)25-15-18-38(22-41-24(3)40)20-19-36(7)28(32(25)38)13-14-31-35(6)21-27-26-11-9-10-12-29(26)39-33(27)34(4,5)30(35)16-17-37(31,36)8/h9-12,25,28,30-32,39H,1,13-22H2,2-8H3/t25-,28+,30-,31+,32+,35-,36+,37+,38+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLKPOJPJMHTCS-ABBXMVBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





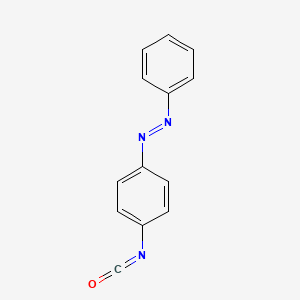
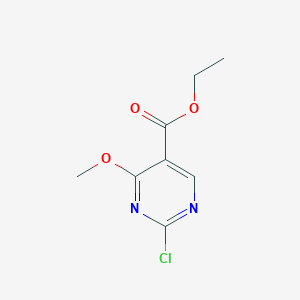



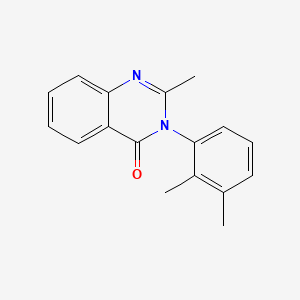
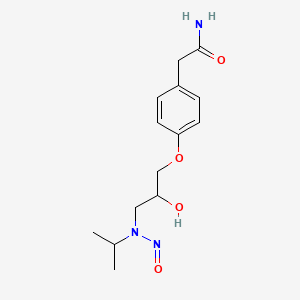
![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)
